4,6-Dimethoxyquinoline-3-carbonitrile
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Overview
Description
Mechanism of Action
Target of Action
Quinoline derivatives, such as 4-anilinoquinoline-3-carbonitriles, have been found to be effective inhibitors of the epidermal growth factor receptor (egf-r) kinase . EGF-R is a cell surface protein that binds to Epidermal Growth Factor, leading to cell growth and division. Inhibition of EGF-R kinase can prevent the proliferation of cancer cells .
Mode of Action
For instance, 4-anilinoquinoline-3-carbonitriles inhibit EGF-R kinase by binding to the kinase’s active site, preventing it from phosphorylating and activating downstream signaling proteins .
Biochemical Pathways
This pathway plays a crucial role in cell growth and proliferation, and its inhibition can lead to the suppression of cancer cell growth .
Pharmacokinetics
A related compound, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, has been reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
Based on the potential inhibition of egf-r kinase, it could lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Preparation Methods
The synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile involves several methods, including:
Activated Alkyne-Based Reactions: This method involves the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst.
Intramolecular Friedel–Crafts Reaction: This method uses aromatic amines and diethyl acetylenedicarboxylate through hydroamination at ambient temperature followed by a polyphosphoric acid-catalyzed intramolecular Friedel–Crafts reaction.
Cu-Catalyzed Reactions: This method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid.
Industrial production methods often focus on optimizing these reactions for higher yields and purity, employing green chemistry principles such as solvent-free conditions and recyclable catalysts .
Chemical Reactions Analysis
4,6-Dimethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific temperature and pressure conditions to ensure the desired transformations .
Scientific Research Applications
4,6-Dimethoxyquinoline-3-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
4,6-Dimethoxyquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline nucleus but different substituents, leading to distinct biological activities.
Quinine: Another antimalarial compound with a different mechanism of action and therapeutic applications.
Nalidixic Acid: A quinolone antibiotic with structural similarities but different pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4,6-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-3-4-11-10(5-9)12(16-2)8(6-13)7-14-11/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLDJQTPAPEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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